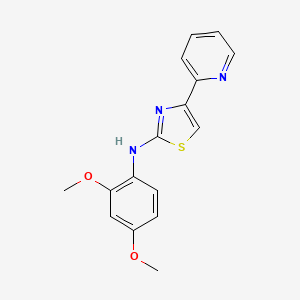
2-(3-bromo-5-formylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-5-formylphenoxy)acetic acid (2-BFA) is an organic compound belonging to the family of phenoxyacetic acids. It is a brominated phenoxyacetic acid with a formyl group at the 5-position, and is used in various scientific research applications. 2-BFA has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
2-(3-bromo-5-formylphenoxy)acetic acid has been studied for its potential use in various scientific research applications. It has been used as a tool to study the effects of brominated phenoxyacetic acids on the metabolism of carbohydrates, proteins, and lipids. It has also been used to study the effects of brominated phenoxyacetic acids on the development of tumors, and to study the effects of brominated phenoxyacetic acids on the regulation of gene expression. Additionally, this compound has been studied for its potential use in the treatment of cancer, and for its potential use as an anti-inflammatory agent.
作用機序
2-(3-bromo-5-formylphenoxy)acetic acid has been studied for its potential mechanism of action. It is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound is thought to reduce inflammation and pain, and to reduce the risk of fever.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to reduce inflammation and pain, and to reduce the risk of fever. Additionally, this compound has been found to inhibit the production of prostaglandins, which are involved in the regulation of various physiological processes. Furthermore, this compound has been found to reduce the risk of tumor formation, and to regulate gene expression.
実験室実験の利点と制限
2-(3-bromo-5-formylphenoxy)acetic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, this compound is relatively safe and has few side effects. However, this compound is not very soluble in water, making it difficult to use in some experiments. Furthermore, this compound is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for the use of 2-(3-bromo-5-formylphenoxy)acetic acid. One potential direction is to further study its potential use in the treatment of cancer. Additionally, this compound could be studied for its potential use as an anti-inflammatory agent. Furthermore, this compound could be studied for its potential use in the regulation of gene expression. Finally, this compound could be studied for its potential use in the regulation of metabolic pathways.
合成法
2-(3-bromo-5-formylphenoxy)acetic acid is synthesized through a multistep process. The first step is the formation of the starting material, 3-bromo-5-hydroxybenzaldehyde. This is achieved through the reaction of 3-bromobenzaldehyde and hydroxylamine hydrochloride in an aqueous solution. The second step is the formation of the intermediate product, 3-bromo-5-(hydroxymethyl)benzaldehyde, which is achieved through the reaction of 3-bromo-5-hydroxybenzaldehyde and formaldehyde in an aqueous solution. The final step is the formation of this compound, which is achieved through the reaction of 3-bromo-5-(hydroxymethyl)benzaldehyde and acetic anhydride in an aqueous solution.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-5-formylphenoxy)acetic acid involves the reaction of 3-bromo-5-formylphenol with chloroacetic acid in the presence of a base to form the intermediate 2-(3-bromo-5-formylphenoxy)acetic acid. The intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "3-bromo-5-formylphenol", "chloroacetic acid", "base (e.g. sodium hydroxide)", "water", "organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 3-bromo-5-formylphenol and chloroacetic acid in an organic solvent.", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Extract the product with an organic solvent and wash with water.", "Step 4: Hydrolyze the intermediate in water under acidic conditions to yield 2-(3-bromo-5-formylphenoxy)acetic acid.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
2751610-13-4 |
分子式 |
C9H7BrO4 |
分子量 |
259.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



